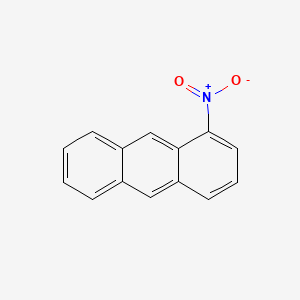
Anthracene, nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, nitro- is a derivative of anthracene, an aromatic hydrocarbon composed of three fused benzene rings. The nitro group (-NO2) attached to the anthracene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields. Anthracene itself has been known since its discovery in 1832 by Jean Baptiste André Dumas and Auguste Laurent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitroanthracene typically involves the nitration of anthracene. One common method includes suspending finely powdered anthracene in glacial acetic acid and adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C. The mixture is then stirred until a clear solution is obtained, followed by the addition of hydrochloric acid and further processing to isolate the nitroanthracene .
Industrial Production Methods: Industrial production of nitroanthracene follows similar principles but on a larger scale, often employing continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.
Types of Reactions:
Oxidation: Nitroanthracene can undergo oxidation reactions, often leading to the formation of anthraquinone derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used in reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used in substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene.
Substitution: Halogenated anthracenes and other substituted derivatives.
Scientific Research Applications
Nitroanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism by which nitroanthracene exerts its effects often involves its ability to interact with biological molecules. For instance, its anticancer properties are attributed to its ability to intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The nitro group plays a crucial role in these interactions by influencing the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Anthracene: The parent compound, lacking the nitro group.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions.
Anthraquinone: An oxidized form of anthracene with two ketone groups.
Uniqueness: Nitroanthracene is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and electronic properties compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and electronic materials .
Properties
CAS No. |
36925-31-2 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-nitroanthracene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI Key |
JBDYKGMNMDIHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















